molecular formula C22H27ClN4O3 B2615718 N'-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049418-50-9

N'-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2615718
CAS No.: 1049418-50-9
M. Wt: 430.93
InChI Key: OHEQLVFEMQCNHT-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a high-purity chemical compound intended for research and development applications. This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's safety data sheet (SDS) and handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3/c1-16-3-4-17(15-20(16)23)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)18-5-7-19(30-2)8-6-18/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEQLVFEMQCNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylpiperazine with an appropriate alkylating agent to introduce the ethyl linkage.

    Aromatic Substitution: The next step is the chlorination of 3-methylphenylamine to introduce the chlorine atom at the 3-position.

    Coupling Reaction: The final step involves coupling the chlorinated aromatic amine with the piperazine intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the aromatic ring can be oxidized to form a phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets, such as receptors or enzymes.

Medicine

Medicinally, N’-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is investigated for its potential therapeutic effects, including its role as an antagonist or agonist at specific receptor sites.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or ion channels. The piperazine moiety is known to interact with serotonin receptors, which could explain some of its biological effects. The exact pathways and targets would depend on the specific biological context and the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Variations in Piperazine Derivatives

Piperazine Substitution Patterns
  • 4-Methoxyphenyl vs. 2-Methoxyphenyl: Compound 3i (N-(2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide) and 3j (4-methoxyphenyl analog) demonstrate that substituent position affects receptor binding. highlights a nitrobenzamide derivative with a 2-methoxyphenylpiperazine group. The para-methoxy substitution in the target compound could reduce steric hindrance compared to ortho-substituted analogs, favoring interactions with planar binding sites .
  • Chloro and Fluoro Substituents: Compound 14 (2-(4-(4-chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) and 15 (4-fluorophenyl analog) from show that chloro substituents increase molecular weight (426.96 vs. 410.51 g/mol) and melting point (282–283°C vs. 269–270°C).
Linker and Backbone Modifications
  • Ethanediamide vs. Simple Amides: The ethanediamide moiety in the target compound introduces two amide bonds, increasing hydrogen-bonding capacity compared to N-(3-chlorophenethyl)-4-nitrobenzamide (). This could enhance solubility in polar solvents or binding to hydrophilic receptor regions . Compound 13 (2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) uses a thiazole-acetamide linker, which may confer rigidity.

Physicochemical Properties

Table 1: Key Properties of Selected Analogs
Compound Molecular Weight (g/mol) Melting Point (°C) Notable Substituents
Target Compound ~470 (estimated) Not reported 4-Methoxyphenyl, 3-Cl-4-MePh
3j () ~450 (estimated) Not reported 4-Methoxyphenyl, thiophene
13 () 422.54 289–290 4-Methoxyphenyl, thiazole
14 () 426.96 282–283 4-Chlorophenyl, thiazole
N-(3-chlorophenethyl)-4-nitrobenzamide () 318.75 Not reported 3-Chlorophenyl, nitrobenzamide
  • Melting Points : The target compound’s ethanediamide group may increase intermolecular hydrogen bonding, leading to higher melting points than simple amides (e.g., ). However, this remains unverified due to lack of data.
  • Lipophilicity : The 3-chloro-4-methylphenyl group likely elevates logP compared to compounds with single substituents (e.g., 4-methoxyphenyl in 13), enhancing membrane permeability .

Pharmacological Implications

  • Receptor Binding :

    • The 4-methoxyphenylpiperazine moiety is common in serotonin receptor ligands (e.g., 18F-Mefway in ). The target compound’s ethanediamide linker may modulate selectivity for 5-HT1A vs. D3 receptors compared to benzamide-based ligands .
    • highlights anticonvulsant activity in piperazine-quinazoline hybrids. The target’s chloro-methylphenyl group could enhance anticonvulsant efficacy by improving CNS penetration .
  • Enzyme Inhibition: Thiazole derivatives in exhibit matrix metalloproteinase (MMP) inhibition.

Biological Activity

N'-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C20H25ClN2OC_{20}H_{25}ClN_2O. It features a piperazine ring, which is commonly associated with various pharmacological activities, particularly in the central nervous system.

Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly dopamine and serotonin receptors. This interaction can lead to various biological effects, including modulation of mood, pain perception, and neuroprotection.

1. Antidepressant Effects

Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, the piperazine moiety is known to enhance serotonergic and dopaminergic transmission, which may contribute to mood elevation.

2. Analgesic Properties

Research has demonstrated that related compounds possess analgesic properties. For example, one study reported that derivatives with piperazine rings showed significant antinociceptive effects in models of neuropathic pain, suggesting that this compound may also exhibit similar properties .

3. Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects attributed to the modulation of neurotrophic factors like NGF (nerve growth factor). The administration of related compounds has been shown to increase NGF levels in nerve tissues post-injury, indicating a possible therapeutic avenue for neurodegenerative conditions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantEnhanced serotonergic activity ,
AnalgesicSignificant reduction in pain responses
NeuroprotectiveIncreased NGF levels post-treatment

Research Insights

A study focused on the compound's structural analogs indicated that modifications in the piperazine ring could enhance receptor affinity and selectivity for specific targets. This suggests that further chemical optimization could yield compounds with improved therapeutic profiles.

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